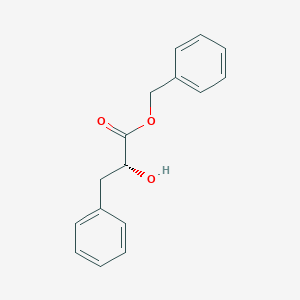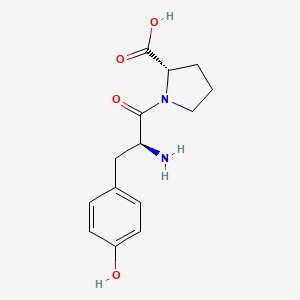
Tyr-Pro
Descripción general
Descripción
Tyr-Pro is a dipeptide composed of tyrosine and proline . It has been found to improve memory and can reach the brain after oral administration . It is derived from soy and has been studied for its potential health benefits .
Chemical Reactions Analysis
The reactivity of this compound has been studied in the context of acylation reactions . The nitrogen atom of the primary amino group and the oxygen atom of the phenolic hydroxy group in this compound are potential nucleophilic centers .
Aplicaciones Científicas De Investigación
Mejora Cognitiva y Memoria
Estudios recientes han destacado los posibles beneficios del Tyr-Pro para la memoria y la función cognitiva. La investigación indica que este dipéptido puede llegar al cerebro de los ratones después de la administración oral, lo que sugiere su capacidad para cruzar la barrera hematoencefálica y potencialmente mejorar las capacidades cognitivas .
Propiedades Antihipertensivas
this compound se ha identificado como un péptido activo derivado de la leche fermentada, mostrando promesa como agente antihipertensivo. Se cree que se origina en varias posiciones de las caseínas bovinas, lo que indica su potencial para la producción a partir de la leche utilizando procesos de fermentación específicos .
Efectos Neuroprotectores
En estudios que involucran ratones modelo de enfermedad de Alzheimer inyectados con amiloide β, this compound ha demostrado mejorar las funciones cognitivas deterioradas. Esto sugiere que this compound puede tener propiedades neuroprotectoras que podrían ser beneficiosas en el tratamiento de enfermedades neurodegenerativas .
Potencial Nutracéutico
Dada su capacidad para cruzar la barrera hematoencefálica y sus beneficios cognitivos, this compound tiene un potencial como ingrediente nutracéutico. Sus propiedades para mejorar la memoria podrían aprovecharse en alimentos funcionales destinados a mejorar el rendimiento mental .
Biodisponibilidad y Acumulación Cerebral
La investigación ha proporcionado evidencia crítica con respecto a la acumulación cerebral de this compound después de la administración oral. Esto destaca su biodisponibilidad y potencial para efectos sistémicos después del consumo .
Beneficios Potenciales para la Salud Más Allá de la Memoria
Si bien la investigación actual se ha centrado en la memoria y la función cognitiva, los estudios futuros podrían explorar otros beneficios para la salud de this compound. Esto podría incluir estudios detallados sobre sus propiedades físicas y químicas, métodos de síntesis y mecanismo de acción.
Direcciones Futuras
Mecanismo De Acción
Target of Action
Tyr-Pro, a dipeptide derived from soy, primarily targets the brain, specifically the hypothalamus, hippocampus, and cortex . These regions play a crucial role in memory regulation .
Mode of Action
This compound interacts with its targets by crossing the blood-brain barrier (BBB) in an intact form . This ability to cross the BBB allows this compound to accumulate in the brain parenchyma, where it can exert its effects .
Biochemical Pathways
It’s known that peptides like this compound can have diverse physiological functions, including beneficial effects on the brain
Pharmacokinetics
This compound exhibits interesting pharmacokinetic properties. When orally administered to mice at a dose of 10 mg/kg, it was found to enter the blood circulation with an absorption ratio of 0.15%. Of this, 2.5% of this compound was transported from the plasma to the mouse brain parenchyma . The intact labeled this compound exhibited maximal plasma and brain levels 15 minutes after administration .
Result of Action
The primary result of this compound’s action is the improvement of memory. In a study, oral administration of this compound (100 mg/kg, twice a day) in mice for 16 days significantly improved impaired memory . This indicates that this compound can be potentially active in preventing reduction of working memory in mice .
Action Environment
The action of this compound is influenced by the environment within the body, particularly the ability of the compound to cross the BBB. The BBB strictly regulates the transport of substances into the brain, and this compound’s ability to cross this barrier is crucial for its action . .
Análisis Bioquímico
Biochemical Properties
Tyr-Pro plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . For instance, this compound has been found to interact with the blood-brain barrier (BBB), indicating its potential for brain-related health benefits .
Cellular Effects
This compound has been observed to have effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, this compound has been found to accumulate in the hypothalamus, hippocampus, and cortex, which are critical areas for memory and cognitive function .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It binds with biomolecules, influences enzyme activity, and alters gene expression . For instance, this compound has been found to cross the BBB, indicating its ability to interact directly with brain cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound reaches maximal plasma and brain levels 15 minutes after administration . This suggests that this compound is stable and does not degrade quickly, allowing it to exert long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At a dosage of 10 mg/kg, this compound was found to enter the blood circulation with an absorption ratio of 0.15%, and 2.5% of this compound was transported from the plasma to the mouse brain parenchyma .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters and binding proteins, and can affect its localization or accumulation . For instance, this compound has been found to accumulate in specific brain regions, suggesting targeted transport and distribution .
Subcellular Localization
Current evidence suggests that this compound can reach specific compartments or organelles within cells, such as the brain parenchyma . This indicates that this compound may have targeting signals or undergo post-translational modifications that direct it to these locations .
Propiedades
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c15-11(8-9-3-5-10(17)6-4-9)13(18)16-7-1-2-12(16)14(19)20/h3-6,11-12,17H,1-2,7-8,15H2,(H,19,20)/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYDHJARLHNEGA-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20430840 | |
| Record name | CHEMBL1807689 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20430840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51871-47-7 | |
| Record name | CHEMBL1807689 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20430840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the Tyr-Pro dipeptide sequence in opioid peptides?
A1: The this compound dipeptide sequence is found at the N-terminus of many opioid peptides, including endomorphins and morphiceptin. This sequence is crucial for their binding to opioid receptors, particularly the mu (μ) opioid receptor. []
Q2: How does the this compound dipeptide itself impact pain perception?
A2: While not directly acting on opioid receptors, this compound exhibits analgesic effects in animal models. These effects are reversed by naloxone, suggesting an indirect interaction with the opioid system. []
Q3: How do endomorphin-1 and endomorphin-2 differ in their structure and activity?
A3: Endomorphin-1 (this compound-Trp-Phe-NH2) and endomorphin-2 (this compound-Phe-Phe-NH2) are both highly selective agonists for the μ-opioid receptor, with endomorphin-1 showing slightly higher affinity. Both induce potent analgesia, but their effects are short-lived due to rapid enzymatic degradation. [, ]
Q4: Can the C-terminal amide group of endomorphin-2 be modified without affecting its activity?
A4: Replacing the C-terminal amide group of endomorphin-2 with a carboxyl group significantly increases the peptide's flexibility, potentially impacting its interaction with the μ-opioid receptor. []
Q5: Are there analogues of endomorphin-2 that exhibit mixed μ agonist/δ antagonist properties?
A5: Yes, the opioid tetrapeptide analogue H-Tyr-Tic-Phe-Phe-NH2 (TIPP-NH2) is a moderately potent μ agonist and a highly potent δ antagonist. This compound differs from endomorphin-2 only at position 2, suggesting the potential for designing endomorphin-2 analogues with similar mixed properties. []
Q6: How does the configuration of the this compound amide bond influence the activity of morphiceptin and endomorphin-2?
A6: Studies using pseudoproline-containing analogues suggest that the cis conformation around the this compound amide bond is crucial for the bioactivity of both morphiceptin and endomorphin-2. []
Q7: Can the phenylalanine residues in endomorphin-2 be modified without losing activity?
A7: Replacing the phenylalanine residues with (Z)-α,β-didehydrophenylalanine (Δ(Z)Phe) at positions 3 and/or 4 of endomorphin-2 can affect its activity. For example, the analogue with Δ(Z)Phe at position 4 retains high μ opioid receptor selectivity and agonist activity comparable to native endomorphin-2. []
Q8: Does the P-glycoprotein efflux system influence the transport of endomorphins, Met-enkephalin, or Tyr-MIF-1 across the blood-brain barrier?
A8: Studies using P-gp knockout mice suggest that, unlike endorphin and morphine, the P-glycoprotein efflux system does not play a significant role in transporting endomorphins, Met-enkephalin, or Tyr-MIF-1 across the blood-brain barrier. []
Q9: What is the molecular formula and weight of this compound?
A9: The molecular formula of this compound is C14H18N2O4, and its molecular weight is 278.31 g/mol. These details can be confirmed through standard chemical databases and calculators.
Q10: What spectroscopic techniques are used to characterize this compound and its analogues?
A10: Various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), are commonly used to characterize this compound and its analogues. These techniques provide information about the structure, purity, and other physicochemical properties of the peptides. [, , , , ]
Q11: Can the structure of this compound-containing peptides be modified to enhance their stability and activity?
A11: Yes, various modifications, such as N-methylation, D-amino acid substitutions, and cyclization, have been explored to enhance the stability and activity of this compound-containing peptides. [, , ] For example, the analogue this compound-NMePhe-D-Pro-NH2 (PL017) showed increased potency compared to morphiceptin. []
Q12: Can enzymes be used to synthesize this compound-containing peptides?
A12: Yes, enzymes like dipeptidyl peptidase IV (DP IV) from Aspergillus oryzae can be used for the synthesis of this compound-containing peptides, offering a potentially greener approach compared to traditional chemical synthesis. []
Q13: What is known about the degradation of azaglycinamide-containing peptides related to this compound-Gly-NH2 (YPG)?
A13: Azaglycinamide-containing peptides, mimicking YPG, undergo degradation through various pathways, including elimination of the azaglycinamido residue and formation of cyclo(this compound). These degradation pathways are influenced by factors such as pH and buffer composition. []
Q14: How does the degradation of this compound-Gly-NH2 (YPG) differ from its azaglycinamide analogue?
A14: While both peptides can form cyclo(this compound), the azaglycinamide analogue primarily undergoes elimination of the azaglycinamido residue, while YPG is more prone to diketopiperazine formation. []
Q15: What is the potential of this compound-containing peptides in treating hypertension?
A15: Some this compound-containing peptides, such as those derived from fermented milk products, exhibit antihypertensive activity in spontaneously hypertensive rats, potentially offering a natural approach for blood pressure control. []
Q16: Does this compound play a role in the acetylcholine nervous system?
A16: Research indicates that this compound, acting as an adiponectin receptor 1 (AdipoR1) agonist, can stimulate the acetylcholine nervous system in NE-4C nerve cells by promoting choline acetyltransferase expression. []
Q17: How do Tyr-containing dipeptides influence catecholamine metabolism in the brain?
A17: Oral administration of different Tyr-containing dipeptides, including Ile-Tyr, Ser-Tyr, and this compound, leads to distinct effects on dopamine and noradrenaline metabolism in the mouse brainstem, suggesting specific actions depending on the dipeptide composition. []
Q18: What is the potential application of cyclo(this compound) as an antimicrobial agent?
A18: Cyclo(this compound) exhibits moderate antibacterial activity against certain bacterial strains. Interestingly, liposome encapsulation enhances its activity, suggesting potential for improving its therapeutic potential. [, ]
Q19: Can peptides derived from Agaricus bisporus scraps potentially act as ACE inhibitors?
A19: Yes, enzymatic hydrolysis of Agaricus bisporus scraps yields peptides like LVYP, VYPW, and YPWT that show promising angiotensin-converting enzyme (ACE) inhibitory activity. Molecular docking studies suggest their potential as novel ACE inhibitor drug candidates. []
Q20: How is the transport of this compound-containing peptides across the intestinal epithelium studied?
A20: Caco-2 cell monolayer models are commonly used to study the transport and absorption of peptides, including those containing this compound, across the intestinal epithelium. These models provide insights into the bioavailability of such peptides. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B1600238.png)

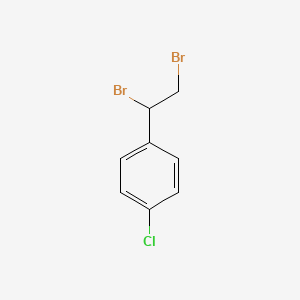

![(3aR,4S,5R,6aS)-4-(hydroxymethyl)-5-phenylmethoxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B1600242.png)
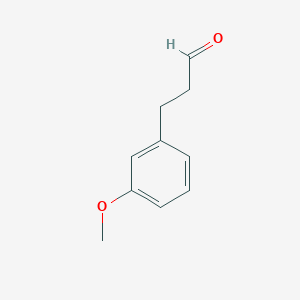

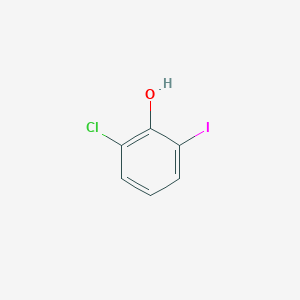
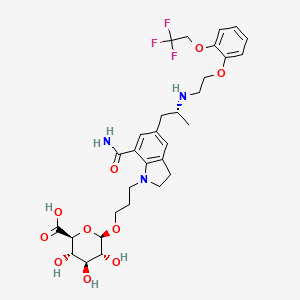
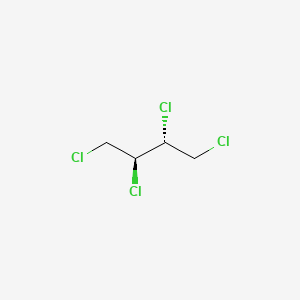
![[2,3'-Bipyridin]-6-amine](/img/structure/B1600252.png)

![2-[4-(Trifluoromethyl)phenyl]oxirane](/img/structure/B1600255.png)
